N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea
Overview
Description
N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea is a useful research compound. Its molecular formula is C23H37N3O and its molecular weight is 371.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical and Biochemical Applications
- Analytical Characterization of Psychoactive Arylcyclohexylamines : A study detailed the characterization of psychoactive arylcyclohexylamines, focusing on their determination in biological matrices using chromatography and mass spectrometry techniques. This research highlights the analytical methods applicable to similar compounds for forensic and toxicological analysis (De Paoli et al., 2013).
Chemical Synthesis and Structure-Activity Relationship
Synthesis and Evaluation of Acetylcholinesterase Inhibitors : Flexible ureas were synthesized and assessed for their antiacetylcholinesterase activity, showing how structural modifications influence biological activity. This type of research could guide the development of therapeutic agents based on urea derivatives (Vidaluc et al., 1995).
Inhibitors of Soluble Epoxide Hydrolase : A study synthesized 1,3-disubstituted ureas as inhibitors of human and murine soluble epoxide hydrolase, showing improved pharmacokinetic parameters and potential for treating inflammatory pain. This exemplifies the therapeutic potential of urea derivatives in modulating enzyme activity (Rose et al., 2010).
Physicochemical Studies
- Conformational Study of Ureas : A series of ureas derived from azabicyclo[3.3.1]nonan-9α-amine were synthesized and their conformational preferences studied, which is relevant for understanding the structural basis of biological activity and designing new compounds (Iriepa et al., 1997).
Green Chemistry
- Solvent-Free Synthesis from CO2 : The synthesis of disubstituted ureas from amines and CO2 using an ionic liquid as the catalyst represents an environmentally friendly approach to producing urea derivatives, demonstrating the potential for green chemistry in synthesizing structurally related compounds (Jiang et al., 2008).
Properties
IUPAC Name |
1-cyclohexyl-3-[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O/c1-18(2)17-21(25-23(27)24-19-11-5-3-6-12-19)20-13-7-8-14-22(20)26-15-9-4-10-16-26/h7-8,13-14,18-19,21H,3-6,9-12,15-17H2,1-2H3,(H2,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSRNHNAAAXMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90802075 | |
Record name | N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90802075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646054-50-4 | |
Record name | N-Cyclohexyl-N'-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90802075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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